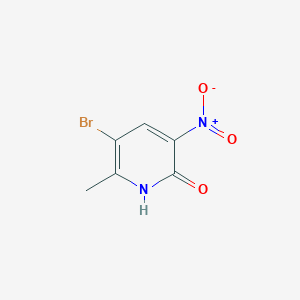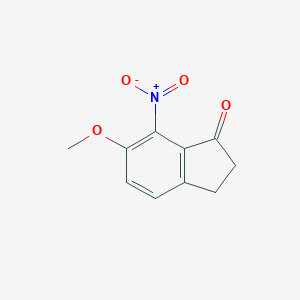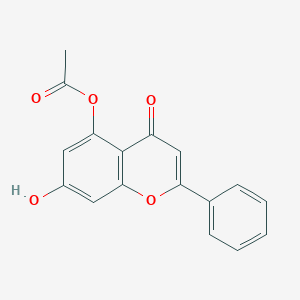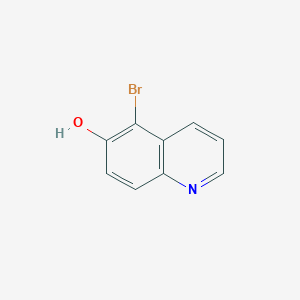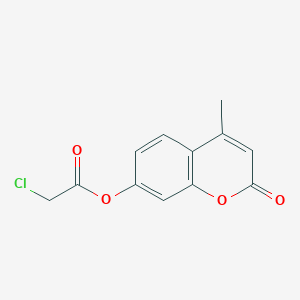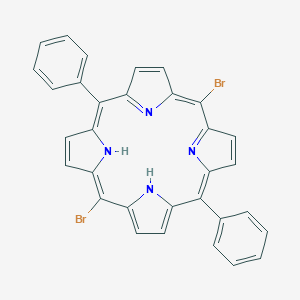
5,15-Dibromo-10,20-diphenylporphine
Overview
Description
5,15-Dibromo-10,20-diphenylporphine is a synthetic porphyrin compound with the molecular formula C32H20Br2N4 and a molecular weight of 620.336 g/mol . It is a brominated derivative of diphenylporphine, characterized by the presence of bromine atoms at the 5 and 15 positions of the porphine ring. This compound is known for its applications in synthesizing highly functionalized porphyrins through cross-coupling chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dibromo-10,20-diphenylporphine typically involves the bromination of 10,20-diphenylporphine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions often include room temperature and protection from light to prevent degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
5,15-Dibromo-10,20-diphenylporphine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Common reagents include palladium catalysts, ligands, and bases such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Functionalized Porphyrins: Substitution reactions yield various functionalized porphyrins with different properties and applications.
Oxidized and Reduced Porphyrins: Oxidation and reduction reactions produce porphyrins with altered electronic and structural characteristics.
Scientific Research Applications
5,15-Dibromo-10,20-diphenylporphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,15-Dibromo-10,20-diphenylporphine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. This compound can also interact with light, making it useful in photodynamic applications where it generates reactive oxygen species to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Lacks bromine atoms, making it less reactive in cross-coupling reactions.
5,15-Diphenylporphine: Similar structure but without bromine atoms, resulting in different reactivity and applications.
5,10,15,20-Tetrabromoporphyrin: Contains more bromine atoms, leading to different substitution patterns and properties.
Uniqueness
5,15-Dibromo-10,20-diphenylporphine is unique due to its specific bromination pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo selective substitution reactions makes it valuable for creating a wide range of functionalized porphyrins with tailored properties .
Properties
IUPAC Name |
5,15-dibromo-10,20-diphenyl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br2N4/c33-31-25-15-11-21(35-25)29(19-7-3-1-4-8-19)22-12-16-26(36-22)32(34)28-18-14-24(38-28)30(20-9-5-2-6-10-20)23-13-17-27(31)37-23/h1-18,35,37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDWJTUQWOPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)Br)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458220 | |
| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151256-86-9 | |
| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying porphyrin tautomerism using VT ¹H NMR?
A1: Variable-temperature proton Nuclear Magnetic Resonance (VT ¹H NMR) is a powerful technique to study the dynamic process of tautomerization in porphyrins like 5,15-dibromo-10,20-diphenylporphine. Tautomerism, the migration of hydrogen atoms within the porphyrin ring, influences the molecule's properties, including its reactivity and spectroscopic behavior. [, ] By analyzing the changes in the ¹H NMR spectra at different temperatures, researchers can gain insights into the rate of tautomerization, the energy barriers involved, and the relative populations of different tautomers. [, ] This information is crucial for understanding the structure-activity relationships of porphyrins and their potential applications in various fields.
Q2: How does the presence of bromine atoms in this compound affect its tautomeric behavior compared to other porphyrins?
A2: While the provided research does not directly compare the tautomeric behavior of this compound to other porphyrins, it lays the groundwork for such investigations. The presence of bromine atoms, being electron-withdrawing substituents, can significantly influence the electron distribution within the porphyrin ring. [, ] This electronic perturbation can affect the acidity/basicity of the NH groups involved in tautomerization and consequently alter the tautomeric equilibrium and the energy barriers associated with the process. Further research comparing the VT ¹H NMR data of this compound with other porphyrins, with and without halogen substituents, would be needed to draw definitive conclusions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
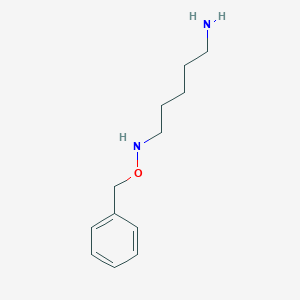
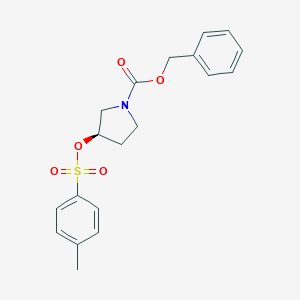

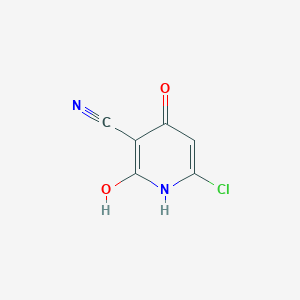
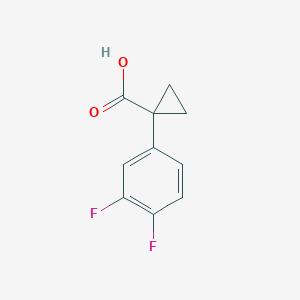
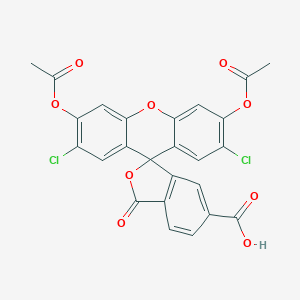
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)
